2-Acetylbiphenyl
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-Acetylbiphenyl is the transaminase enzyme . Transaminases are important enzymes for the production of chiral amines for the pharmaceutical and fine chemical industries .
Mode of Action
This compound interacts with its target, the transaminase enzyme, through a process known as the Suzuki reaction . This reaction is a type of coupling reaction that combines two hydrocarbon fragments with the aid of a catalyst, typically palladium, in a basic environment . The Suzuki reaction is able to conjoin a variety of aryl halides and alkenyl halides with alkenylboranes and arylboronic acids . In the case of this compound, the reaction begins with a palladium catalyst. The catalyst is combined with 4-bromo-acetophenone, and through a process of oxidative addition, the palladium catalyst reacts to form a bromopalladium-acetophenone complex .
Biochemical Pathways
The biochemical pathways affected by this compound involve the glyoxalase system and ascorbate-glutathione pathway . These pathways play crucial roles in maintaining cellular homeostasis and detoxifying reactive oxygen species .
Pharmacokinetics
The pharmacokinetics of this compound, like other compounds, can be evaluated in terms of its absorption, distribution, metabolism, and excretion (ADME) properties . These properties determine how the compound is taken up by the body, where it is distributed, how it is metabolized, and how it is ultimately eliminated
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with the transaminase enzyme. By interacting with this enzyme, this compound can influence the production of chiral amines, which are important for various biochemical processes . .
Action Environment
The action of this compound, like that of many other compounds, can be influenced by various environmental factors. For instance, factors such as temperature and pH can affect the structure and function of enzymes, thereby influencing the efficiency of enzyme-catalyzed reactions . Additionally, the concentration of substrate molecules in a solution can also affect how quickly an enzyme functions to carry out a reaction .
Biochemical Analysis
Biochemical Properties
2-Acetylbiphenyl has been found to interact with certain enzymes, particularly transaminases . Transaminases are enzymes that catalyze the transfer of an amino group from a primary amine to a ketone compound . In the case of this compound, it serves as the ketone substrate in these reactions . The nature of these interactions primarily involves the binding of this compound to the active site of the enzyme, facilitating the transfer of the amino group .
Cellular Effects
The effects of this compound on cellular processes are largely tied to its interactions with enzymes. By serving as a substrate for transaminases, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, the product of the transaminase reaction involving this compound could potentially influence the activity of other enzymes or signaling molecules within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with transaminases. Specifically, the compound binds to the active site of the enzyme, allowing the transfer of an amino group from a primary amine to the this compound molecule . This reaction results in the formation of a new chiral amine, which can have various effects at the molecular level, including the activation or inhibition of other enzymes, changes in gene expression, and alterations in metabolic pathways .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can vary over time. For instance, the rate of the transaminase reaction involving this compound can change depending on the conditions of the experiment . Additionally, the stability and degradation of this compound can influence its long-term effects on cellular function .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its role as a substrate for transaminases . The product of the transaminase reaction can then enter various metabolic pathways, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its physicochemical properties, such as its size and hydrophobicity
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetylbiphenyl can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of biphenyl to this compound while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Acetylbiphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-biphenylcarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group, forming 2-(1-hydroxyethyl)biphenyl, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: 2-Biphenylcarboxylic acid.
Reduction: 2-(1-Hydroxyethyl)biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetylbiphenyl has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its derivatives are studied for their potential use as ligands in coordination chemistry.
Biology: Research is ongoing to explore its potential biological activities, including its role as an intermediate in the synthesis of biologically active compounds.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, fragrances, and other fine chemicals.
Comparison with Similar Compounds
Acetophenone: Similar to 2-acetylbiphenyl but with a single phenyl ring.
Benzophenone: Contains two phenyl rings but with a carbonyl group between them.
2-Biphenylcarboxylic Acid: An oxidation product of this compound.
Uniqueness: this compound is unique due to the presence of both an acetyl group and a biphenyl structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
1-(2-phenylphenyl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWYAMYRMMMHKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184040 | |
Record name | 1-(1,1'-Biphenyl)ylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2142-66-7, 29932-58-9 | |
Record name | 1-[1,1′-Biphenyl]-2-ylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2142-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1'-Biphenyl)ylethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029932589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(1,1'-Biphenyl)ylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[1,1'-biphenyl]ylethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.405 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-{[1,1'-biphenyl]-2-yl}ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key applications of 2-acetylbiphenyl in organic synthesis?
A1: this compound serves as a valuable building block in organic synthesis, particularly for constructing nitrogen-containing heterocycles. For instance, it acts as a substrate in metal-free nitrogenation reactions using azides as the nitrogen source, leading to the formation of phenanthridines. [] This approach offers a novel and efficient one-step synthesis of these important compounds. [] Additionally, this compound can be used to synthesize chiral amines, specifically (1S)-1-(1,1′-biphenyl-2-yl)ethanamine, through an enzymatic transamination process. []
Q2: What is the mechanism involved in the synthesis of phenanthridines from this compound?
A3: While the exact mechanism of phenanthridine formation from this compound and azides requires further investigation, studies suggest a pathway involving a Schmidt reaction. [, ] This reaction likely proceeds through the formation of an intermediate diazonium species, followed by intramolecular cyclization and subsequent aromatization to yield the phenanthridine product. [, ]
Q3: Are there any alternative synthetic routes to access phenanthridines from this compound?
A4: Yes, an alternative method utilizes trimethylsilyl azide (TMSN3) to synthesize phenanthridines from 2-acetylbiphenyls. [] This approach avoids the use of metal catalysts and offers another route for accessing these valuable heterocyclic compounds.
Q4: Can this compound be used to synthesize other chiral compounds besides amines?
A5: Yes, this compound derivatives can be utilized for synthesizing chiral compounds with axial chirality. For example, it serves as a starting material for the enantioselective preparation of 5-methyl-6,7-dihydro-5H-dibenz[c,e]azepine, a secondary amine exhibiting switchable axial chirality. [] This synthesis utilizes (R)-2-phenylglycinol as a chiral auxiliary to control both the axial and central chirality elements. []
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